molecular formula C8H6BrCl B2387720 2-Bromo-4-chloro-1-ethenylbenzene CAS No. 1507312-72-2

2-Bromo-4-chloro-1-ethenylbenzene

Cat. No. B2387720
M. Wt: 217.49
InChI Key: RQYHFZZVFALSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-1-ethenylbenzene is a chemical compound with the molecular weight of 217.49 . It is also known by its IUPAC name, 2-bromo-4-chloro-1-vinylbenzene . It is in the form of an oil .


Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-1-ethenylbenzene could potentially involve electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-1-ethenylbenzene can be represented by the InChI code 1S/C8H6BrCl/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 . This indicates the presence of a bromine atom, a chlorine atom, and a vinyl group attached to a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-chloro-1-ethenylbenzene could potentially involve free radical reactions . For instance, N-bromosuccinimide (NBS) could be used to produce small quantities of bromine, which then reacts with the compound to form a benzylic halide .

Safety And Hazards

The compound is associated with several hazard statements including H227, H315, H317, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-4-chloro-1-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYHFZZVFALSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-1-ethenylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.